![molecular formula C14H10N2O B12869977 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the third position and an aldehyde group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
準備方法
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents. The phenyl group is introduced via electrophilic aromatic substitution, and the aldehyde group is added through formylation reactions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反応の分析
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
科学的研究の応用
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors due to its unique electronic properties.
Chemical Biology: The compound is utilized in chemical biology research to probe cellular pathways and identify potential therapeutic targets.
作用機序
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific biological target. For example, when used as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
The molecular targets and pathways involved include the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting FGFR signaling, the compound can disrupt cancer cell growth and metastasis .
類似化合物との比較
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
Pyrrolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
Phenyl-substituted pyridines: These compounds have a simpler structure but can still exhibit significant biological activities, making them useful for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited for the design of novel therapeutic agents .
特性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-6-7-15-14-13(11)12(8-16-14)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChIキー |
HJDAZKHMEDPORM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
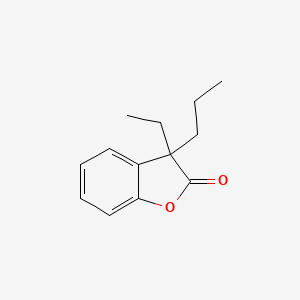
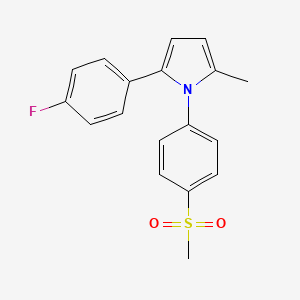
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
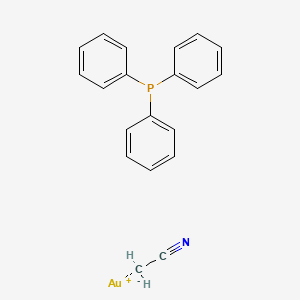
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
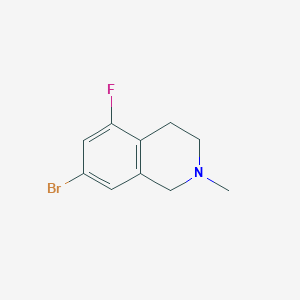
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)

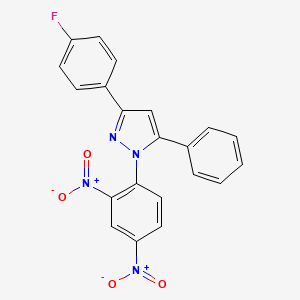
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
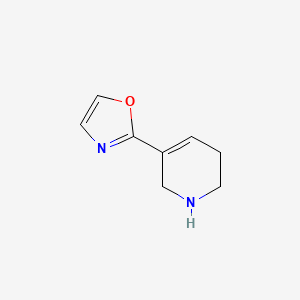
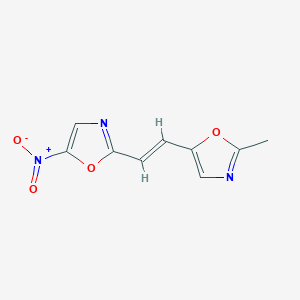
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
